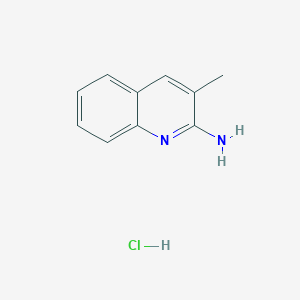

3-Methylquinolin-2-amine hydrochloride

Vue d'ensemble

Description

Quinoline derivatives, particularly those substituted at the 3-position, have been the subject of extensive research due to their wide range of biological activities and applications in medicinal chemistry. The compound of interest, 3-Methylquinolin-2-amine hydrochloride, is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that combines benzene and pyridine rings. This compound is not explicitly mentioned in the provided papers, but the research on similar quinoline derivatives can offer insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, leading to the efficient synthesis of tetrahydroquinoline derivatives with cis selectivity . Another method includes the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, resulting in novel quinolinone derivatives . Additionally, the reaction of chloro- or bromoquinoline diones with primary alkyl- or arylamines in dimethylformamide provides a route to 3-alkyl- or 3-arylamino derivatives . These methods highlight the versatility of synthetic approaches for quinoline derivatives, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For instance, X-ray crystallography was used to study the crystal structure of a novel quinolinone derivative, and density functional theory (DFT) calculations provided insights into molecular geometry, hyperpolarizability, and molecular electrostatic potential . These techniques can be applied to determine the molecular structure of this compound and predict its electronic and spectroscopic properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions. For example, the reaction of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, which are precursors to beta-amino acids and not tetrahydroisoquinolines as previously thought . This demonstrates the complexity of chemical reactions involving quinoline derivatives and the importance of careful analysis to understand the reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure. For instance, the synthesis and characterization of Schiff bases derived from quinoline and their palladium (II) complexes revealed specific binding affinities with DNA and anti-inflammatory activities . Similarly, the cytotoxic activity and fluorescence properties of 3-hydroxyquinolin-4(1H)-ones were investigated, showing the potential for applications in cancer therapy . The design and synthesis of 2-chloroquinoline derivatives as antimycotic agents demonstrated the importance of lipophilic domains for antifungal activity . These studies suggest that the physical and chemical properties of this compound could be tailored for specific biological activities and applications.

Applications De Recherche Scientifique

Antimicrobial Activity

3-Methylquinolin-2-amine hydrochloride, as part of the quinoline family, shows promising applications in antimicrobial activity. Studies have shown that certain quinoline derivatives exhibit significant antifungal and antibacterial activities. For example, secondary and tertiary amines bearing 2-chloro-6-methylquinoline showed promising antifungal activity against various strains such as Aspergillus niger and antibacterial activity against strains like Escherichia coli (Kumar, Bawa, Kaushik, & Panda, 2011). Similarly, 2-chloroquinoline derivatives were synthesized as non-azoles antimycotic agents, demonstrating significant antifungal activity against strains like Aspergillus flavus (Kumar, Bawa, Drabu, & Panda, 2011).

Fluorescence Enhancement Probes

Quinoline derivatives have also been utilized in developing fluorescence enhancement probes. For instance, CuFL1, a compound with a 2-methylquinolinyl moiety, was investigated for its reaction with nitric oxide (NO), leading to the formation of an N-nitrosated product, demonstrating its potential as a fluorescent probe for NO detection (McQuade, Pluth, & Lippard, 2010).

Antidepressant Activity

The quinoline framework has been explored for its antidepressant activity as well. A study involving the synthesis of 2-chloro-8-methylquinoline amine derivatives revealed that these compounds, after evaluation through Forced swim tests in rats, exhibited significant antidepressant activity (Kumar, Bawa, Drabu, Gupta, Machwal, & Kumar, 2011).

Cytotoxic Activity and Cancer Research

Quinoline derivatives have been investigated for their cytotoxic activity against various cancer cell lines. The synthesis of 3-hydroxyquinolin-4(1H)-one derivatives and their subsequent screening revealed potential cytotoxic activity, highlighting their relevance in cancer research (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).

Rhodium-Catalyzed C-H Amination

Quinoline derivatives, such as 2-methylquinoline, have been identified as ligands in rhodium(III)-catalyzed C-H activation reactions, indicating their significance in organic synthesis and catalysis (Wang, Lu, Zhang, He, Xu, Kang, Sun, & Yu, 2017).

Safety and Hazards

The safety information for 3-Methylquinolin-2-amine hydrochloride indicates that it is corrosive . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing greener and more sustainable chemical processes , as well as investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Mécanisme D'action

Target of Action

3-Methylquinolin-2-amine hydrochloride, like other quinoline derivatives, is believed to interact with various targets in the body. Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some quinoline derivatives have been found to inhibit key enzymes or modulate receptor activity, leading to changes in cellular functions .

Biochemical Pathways

For instance, some quinoline derivatives have been found to affect the PI3K/AKT/mTOR pathway, which plays a role in cell proliferation and survival .

Pharmacokinetics

Quinoline derivatives are generally known for their good bioavailability .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and antimalarial effects . For instance, some quinoline derivatives have been found to inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .

Propriétés

IUPAC Name |

3-methylquinolin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c1-7-6-8-4-2-3-5-9(8)12-10(7)11;/h2-6H,1H3,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGBYVRCRXEOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592365 | |

| Record name | 3-Methylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1172338-91-8 | |

| Record name | 3-Methylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

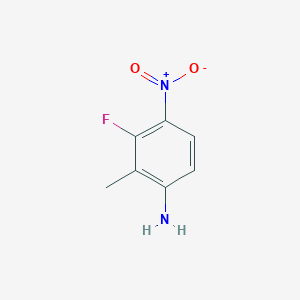

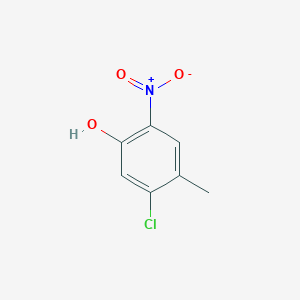

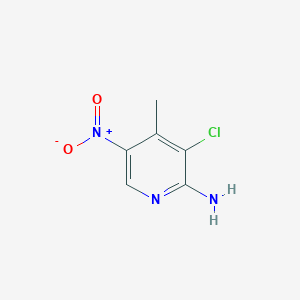

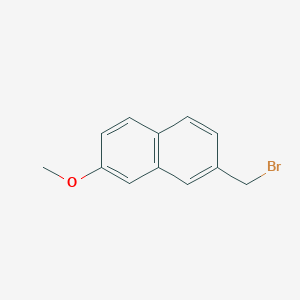

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

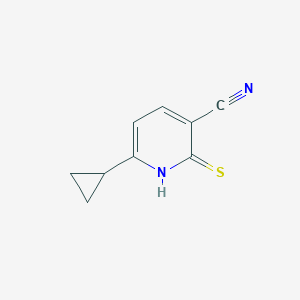

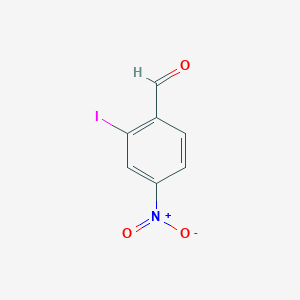

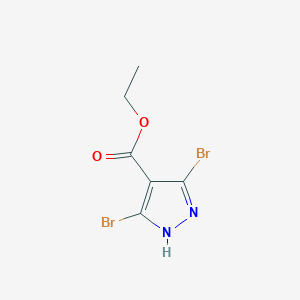

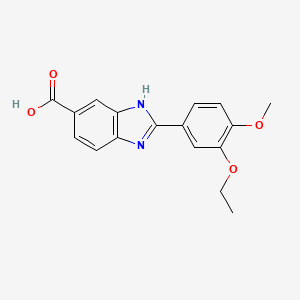

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-](/img/structure/B3030898.png)

![[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B3030907.png)